Lipophilicity Tuning via Ring Size: Cyclopentyl vs. Cyclohexyl Analogs
2-Amino-2-cyclopentylacetamide exhibits a predicted partition coefficient (LogP) of -0.0108, which is substantially lower than the 0.3793 LogP of its ring-expanded analog, 2-amino-2-cyclohexylacetamide. Both compounds share an identical TPSA of 69.11 Ų .
Cyclohexyl analog: 0.3793
ΔLogP = 0.3901 (predicted)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.0108 |
| Comparator Or Baseline | 2-Amino-2-cyclohexylacetamide; LogP = 0.3793 |
| Quantified Difference | ΔLogP = 0.3901 log units (cyclohexyl is more lipophilic) |
| Conditions | In silico computational prediction (same model, vendor-provided data). |
Why This Matters
A near-0.4 LogP difference translates to an approximately 2.5x difference in lipid membrane partition coefficient, directly impacting passive permeability and non-specific binding profiles, which is critical for selecting building blocks in CNS or anti-infective drug design.
